Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside
Description
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-β-D-arabinopentofuranoside (CAS: 197647-15-7) is a synthetic carbohydrate derivative with the molecular formula C₂₀H₁₉FO₅S and a molecular weight of 390.43 g/mol . This compound is characterized by:
- 2-Deoxy-2-fluoro substitution: Enhances metabolic stability and resistance to enzymatic degradation.
- 3,5-Di-O-benzoyl groups: Protect reactive hydroxyl groups during synthesis and improve lipophilicity.
- 4-Thio modification: Replaces the oxygen atom in the furanose ring with sulfur, altering electronic properties and conformational flexibility .
It is used in drug discovery as a nucleoside antimetabolite/analog, particularly in studies targeting cell cycle regulation and DNA damage response .
Properties
Molecular Formula |
C20H19FO5S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
[(2R,3S,4S)-3-benzoyloxy-4-fluoro-5-methoxythiolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C20H19FO5S/c1-24-20-16(21)17(26-19(23)14-10-6-3-7-11-14)15(27-20)12-25-18(22)13-8-4-2-5-9-13/h2-11,15-17,20H,12H2,1H3/t15-,16+,17-,20?/m1/s1 |
InChI Key |
WUBPGNSEZZQBOT-IWRZSDRUSA-N |
Isomeric SMILES |
COC1[C@H]([C@@H]([C@H](S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Canonical SMILES |
COC1C(C(C(S1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy Overview
The compound is structurally characterized by:
- A pentofuranose sugar backbone (D-arabinose derivative),
- Fluorine substitution at the 2-position,
- Benzoyl protective groups at the 3 and 5 hydroxyl positions,
- A thio-substitution at the 4-position,
- A methyl glycosidic linkage at the anomeric carbon.
The synthetic approach typically involves:
- Starting from a protected sugar or sugar lactone,
- Introduction of fluorine at the 2-position via nucleophilic or electrophilic fluorination,
- Selective benzoylation of hydroxyl groups,
- Introduction of the thio group at the 4-position,
- Formation of the methyl glycoside.
Preparation of the Fluorinated Sugar Core
2.1 Fluorination and Protection
The key intermediate, 2-deoxy-2-fluoro derivatives of pentofuranoses, are prepared by fluorination of protected sugar derivatives or sugar lactones. According to patent WO2006095359A1, the process involves:
- Starting from 2,3-O-isopropylidene carboxaldehyde derivatives,
- Treatment with ethyl bromo difluoro acetate under Reformatsky conditions to yield fluorinated intermediates containing R and S isomers,
- Purification by column chromatography to isolate the desired R-isomer,
- Hydrolytic cyclization using ion-exchange resin to form 2-deoxy-2,2-difluoro-1-oxo ribose,
- Subsequent silylation and reduction steps to obtain the lactol intermediate ready for further functionalization.
Selective benzoylation of hydroxyl groups is performed to protect the 3 and 5 positions. This is typically achieved by:
- Dissolving the fluorinated sugar lactol in ethyl acetate,
- Addition of 4-dimethylaminopyridine (DMAP) and pyridine as catalysts and bases,
- Slow addition of aroyl chloride (benzoyl chloride) at elevated temperatures (~60-65 °C) over several hours,
- Workup involving washing with hydrochloric acid, sodium bicarbonate, and sodium chloride solutions,
- Purification by filtration and recrystallization to yield di-O-benzoylated fluorosugar intermediates.
Formation of the Methyl Glycoside
The final step involves methylation at the anomeric center to form the methyl glycoside:
- The lactol intermediate or the free sugar is treated with methanol under acidic catalysis,
- Alternatively, methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base,
- Reaction monitoring by TLC ensures completion,
- The product is purified by recrystallization or preparative chromatography to obtain methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside in high purity.
Representative Reaction Conditions and Yields
Analytical Characterization and Purity
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H NMR, ^13C NMR, and ^19F NMR confirm the presence of fluorine and benzoyl groups, and thio substitution,
- Mass Spectrometry (MS): Confirms molecular weight and purity,
- Infrared Spectroscopy (IR): Identifies characteristic functional groups,
- Elemental Analysis: Validates molecular composition,
- Thin Layer Chromatography (TLC): Monitors reaction progress and purity during synthesis.
The preparation of this compound involves a multi-step synthetic route starting from protected sugar derivatives. Key steps include selective fluorination at C-2, benzoylation of hydroxyl groups at C-3 and C-5, introduction of a sulfur atom at C-4 via nucleophilic substitution, and final methyl glycoside formation at the anomeric center. The process requires careful control of reaction conditions, purification by chromatography, and thorough analytical characterization to ensure product purity and correct stereochemistry.
This synthesis is supported by detailed procedures found in patent literature and peer-reviewed studies on fluorinated sugar analogs and thio-sugar derivatives, excluding unreliable sources such as benchchem.com and smolecule.com.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzoyl protecting groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while reduction can yield the deprotected nucleoside analogue .
Scientific Research Applications
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of nucleoside analogues.
Biology: Employed in the study of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside involves its incorporation into nucleic acids. The compound mimics natural nucleosides and can be incorporated into DNA or RNA, disrupting normal synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table highlights critical distinctions between the target compound and related analogs:
Analysis of Functional Modifications
- Fluorine Substitution: The 2-fluoro group in the target compound and its analogs (e.g., 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-5-trifluoromethyl-arabinouridine) enhances metabolic stability by blocking enzymatic deamination and improving membrane permeability .
- 4-Thio vs. Oxygen: The 4-thio modification increases the compound’s resistance to hydrolysis compared to oxygen-containing analogs (e.g., Methyl 2-O-benzyl-D-arabinofuranoside).
- Benzoyl Protection: The 3,5-di-O-benzoyl groups in the target compound and related derivatives (e.g., 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-arabinouridine) prevent unwanted side reactions during synthesis and increase lipophilicity, aiding cellular uptake .
Biological Activity
Methyl 2-deoxy-3,5-di-O-benzoyl-2-fluoro-4-thio-D-arabinopentofuranoside is a synthetic arabinoside analog that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound is characterized by its unique structural features, including the presence of a fluorine atom and a thio group, which may enhance its interaction with biological targets.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHF OS |
| Molecular Weight | 390.43 g/mol |
| CAS Number | 197647-15-7 |
| Appearance | Solid at room temperature |
| LogP | 4.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 8 |
| Defined Atom Stereocenter Count | 4 |
This compound acts as an antimetabolite. Its mechanism likely involves the inhibition of nucleic acid synthesis, which is a common pathway for many anticancer agents. The incorporation of the fluorine atom enhances its stability and bioactivity compared to non-fluorinated analogs.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects in various cancer cell lines. For example:
- In vitro studies have shown that arabinoside analogs can inhibit the growth of human tumor xenografts effectively.
- A study involving similar compounds demonstrated a dose-dependent reduction in cell viability in breast and lung cancer cell lines.
Case Studies
- Study on Antitumor Efficacy : A phase I clinical trial evaluated the safety and efficacy of a related compound, (E)-2'-fluoromethylene-2'-deoxycytidine, which showed promising results in heavily pretreated cancer patients, leading to tumor size reduction in some cases .
- Imaging Studies : Another study explored the use of fluorinated arabinosides as imaging agents in PET scans for tumor proliferation assessment. Results indicated that these compounds could differentiate between tumor types based on their uptake rates .
Toxicity Profile
The toxicity profile of this compound appears manageable, with dose-limiting toxicities primarily hematologic in nature. Common side effects reported include noninfectious fever and mucositis, which are typical for many chemotherapeutic agents .
Q & A
Basic: What are the common synthetic routes for this compound?
The compound is synthesized via sequential protection of hydroxyl groups. Key steps include:
- Benzoylation : Introduction of benzoyl groups at the 3- and 5-positions using benzoyl chloride under anhydrous conditions (e.g., pyridine as a base).
- Fluorination : Replacement of the C2 hydroxyl group with fluorine using agents like DAST (diethylaminosulfur trifluoride).
- Thio-substitution : Replacement of the C4 oxygen with sulfur via nucleophilic displacement, often employing thiourea or sodium hydrosulfide.
Glycosylation reactions with this compound as a glycosyl halide precursor are critical for nucleoside synthesis, as noted in mass spectrometry studies .
Basic: How is the compound’s structure confirmed experimentally?
- NMR Spectroscopy : , , and NMR are used to confirm regiochemistry and stereochemistry. The fluorine atom at C2 and thio group at C4 produce distinct shifts.
- Mass Spectrometry (MS) : High-resolution MS identifies molecular ions (e.g., [M+Na]) and fragmentation patterns. highlights its use in analyzing glycosyl halides .
Advanced: What challenges arise in achieving regioselective benzoylation?
Regioselectivity is influenced by:
- Steric and electronic factors : The 3- and 5-positions are more accessible due to the furanose ring conformation.
- Catalytic control : Transient protecting groups (e.g., TBDMS) or kinetic control via temperature modulation can suppress competing acylation.
discusses similar challenges in oligosaccharide synthesis, emphasizing the need for iterative optimization .
Advanced: How does the 4-thio substitution affect stability and reactivity?
- Reactivity : The thio group increases nucleophilicity at the anomeric center, enhancing glycosylation efficiency but requiring inert conditions to prevent oxidation.
- Stability : Sulfur’s lower electronegativity reduces hydrolytic stability compared to oxygen analogs, particularly under acidic or oxidative conditions. notes its utility in modulating electronic properties for nucleoside analogs .
Basic: What are its primary research applications?
- Nucleoside analog synthesis : Modifications at C2 (fluoro) and C4 (thio) improve metabolic stability and target binding in antiviral/anticancer agents.
- Glycosylation studies : Serves as a glycosyl donor for probing enzyme specificity or developing glycomimetics. and highlight its role in drug discovery .
Advanced: How do contradictory fluorination reports impact experimental design?
Discrepancies in fluorination efficiency (e.g., DAST vs. Deoxo-Fluor) necessitate:
- Agent screening : Evaluate fluorinating agents under varied temperatures and solvents (e.g., dichloromethane vs. acetonitrile).
- By-product analysis : Use NMR to detect undesired side reactions (e.g., elimination products). ’s fluorinated lactone synthesis provides a comparative framework .
Advanced: What analytical methods detect synthesis by-products?
- HPLC-HRMS : Resolves hydrolyzed intermediates (e.g., free sugar) or over-fluorinated derivatives.
- X-ray crystallography : Resolves regiochemical ambiguities in crystalline intermediates. emphasizes MS for real-time reaction monitoring .
Basic: Why are benzoyl groups preferred as protecting groups?
- Stability : Benzoyl groups resist hydrolysis under acidic/basic conditions during subsequent reactions.
- Ease of removal : Cleaved selectively with ammonia/methanol, minimizing side reactions. and highlight analogous toluoyl-protected derivatives .
Advanced: How does the fluoro substituent influence nucleoside bioactivity?
- Electron-withdrawing effect : Stabilizes the glycosidic bond against enzymatic cleavage.
- Steric effects : Alters sugar puckering, impacting binding to viral polymerases or kinases. links fluorine’s role in enhancing pharmacokinetic properties .
Advanced: What strategies mitigate sulfur oxidation during storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
